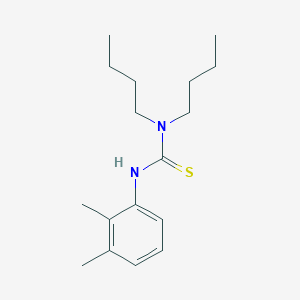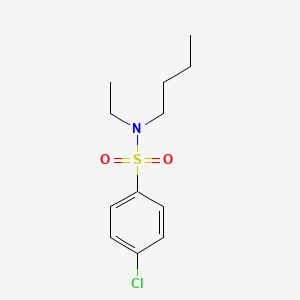![molecular formula C17H24N4OS B4622022 5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622022.png)
5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions, often employing thiocarbazides or thiosemicarbazides as precursors. For example, 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol derivatives have been synthesized through the cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation reactions with various aldehydes to yield Schiff bases (Singh & Kandel, 2013). Similar synthetic routes could be adapted for the specific triazole-thiol compound , with modifications to incorporate the diethylamino and tetrahydro-furan-2-ylmethyl groups.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which significantly influences the chemical behavior of these compounds. Structural analysis typically involves spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. For instance, studies on 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiols have revealed important insights into their regioselective synthesis and structural features (Behalo, Amine, & Fouda, 2017).
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo various chemical reactions, including condensation with aldehydes to form Schiff bases, Mannich base formation, and cyclization reactions to yield complex heterocyclic systems. These reactions are pivotal for the modification of the triazole core and introduction of functional groups that modulate the compound's chemical properties (Ghattas, Moustafa, Hassanein, & Hussein, 2016).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are determined through physical characterization techniques and contribute to the compound's utility in various fields (Koparır, Orek, Koparir, & Sarac, 2013).
Chemical Properties Analysis
The chemical properties of triazole-thiols include their reactivity towards nucleophiles and electrophiles, their ability to form coordination complexes with metals, and their propensity to undergo oxidation-reduction reactions. These properties are influenced by the electron-donating and withdrawing effects of substituents on the triazole ring, which can be studied through experimental and theoretical methods (Odyntsova, 2016).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
The compound 5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol belongs to the class of 4H-1,2,4-triazole-3-thiols, a group known for their versatility in chemical synthesis and potential pharmacological activities. Research has led to the synthesis of new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, exploring their anti-tumor activities and effects on DNA methylation levels in tumor cells. Such compounds, including variations like 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol, have been synthesized and investigated for their anti-inflammatory properties as well (Hovsepyan et al., 2018; Arustamyan et al., 2021).
Corrosion Inhibition
Another significant application of triazole-thiol derivatives is in the field of corrosion inhibition. These compounds have been found to effectively inhibit corrosion in various metals, making them valuable in material science and engineering. Studies have shown that triazole derivatives, such as azomethine functionalized triazoles, display excellent corrosion inhibiting properties for mild steel in acidic environments. The effectiveness of these inhibitors is often attributed to the formation of a protective layer on the metal surface, which is facilitated by the adsorption of the triazole molecules (Murmu et al., 2020; Quraishi & Ansari, 2003).
Antimicrobial and Antioxidant Properties
Triazole-thiols have also been explored for their antimicrobial and antioxidant activities. The structural modification of these compounds, such as introducing different substituents, has been studied to enhance these properties. Some derivatives have shown promising antimicrobial activity against a range of pathogens, suggesting their potential use in developing new antimicrobial agents. Additionally, the antioxidant properties of these compounds can be leveraged in pharmacology to mitigate oxidative stress-related diseases (Balakrishna et al., 2008; Ghattas et al., 2016).
Propiedades
IUPAC Name |
3-[4-(diethylamino)phenyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-3-20(4-2)14-9-7-13(8-10-14)16-18-19-17(23)21(16)12-15-6-5-11-22-15/h7-10,15H,3-6,11-12H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMHCXXNZPYEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2CC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4621943.png)


![1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4621958.png)
![7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621967.png)
![3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4621973.png)
![6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621980.png)
![N-{2-[(2-methylphenyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4621995.png)
![N-1,3-benzodioxol-5-yl-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4621997.png)

![3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4622009.png)

![ethyl 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4622038.png)
![ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4622043.png)